molecular formula C10H26NO5P B12674064 Einecs 237-545-0 CAS No. 13833-40-4

Einecs 237-545-0

Cat. No.: B12674064
CAS No.: 13833-40-4
M. Wt: 271.29 g/mol
InChI Key: HFBOEMKKBPSPBJ-UHFFFAOYSA-N
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Description

Einecs 237-545-0, also known as 3-(trimethoxysilyl)propylamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(trimethoxysilyl)propylamine is typically synthesized through the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 3-(trimethoxysilyl)propylamine involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(trimethoxysilyl)propylamine undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols.

    Condensation: The silanols can further condense to form siloxane bonds.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalysts such as acids or bases.

    Substitution: Nucleophiles like amines or alcohols.

Major Products

    Hydrolysis: Silanols.

    Condensation: Siloxanes.

    Substitution: Various substituted silanes.

Scientific Research Applications

3-(trimethoxysilyl)propylamine is used in a wide range of scientific research applications:

    Chemistry: As a coupling agent in the synthesis of hybrid materials.

    Biology: For surface modification of biomolecules and nanoparticles.

    Medicine: In drug delivery systems and as a component in medical adhesives.

    Industry: Used in coatings, adhesives, and sealants to enhance adhesion and durability.

Mechanism of Action

The primary mechanism of action of 3-(trimethoxysilyl)propylamine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

Similar Compounds

    3-(triethoxysilyl)propylamine: Similar structure but with ethoxy groups instead of methoxy groups.

    3-(trimethoxysilyl)propyl chloride: Similar structure but with a chloride group instead of an amine group.

Uniqueness

3-(trimethoxysilyl)propylamine is unique due to its combination of a reactive amine group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as both a coupling agent and a surface modifier, making it highly versatile in various applications.

Properties

CAS No.

13833-40-4

Molecular Formula

C10H26NO5P

Molecular Weight

271.29 g/mol

IUPAC Name

2-aminoethanol;dibutyl hydrogen phosphate

InChI

InChI=1S/C8H19O4P.C2H7NO/c1-3-5-7-11-13(9,10)12-8-6-4-2;3-1-2-4/h3-8H2,1-2H3,(H,9,10);4H,1-3H2

InChI Key

HFBOEMKKBPSPBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(O)OCCCC.C(CO)N

Origin of Product

United States

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